Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate
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Overview
Description
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O4 It is a cyclopropane derivative, characterized by the presence of two hydroxymethyl groups and an ethyl ester group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of suitable precursors. For instance, the reaction of ethyl diazoacetate with alkenes in the presence of a rhodium catalyst can yield cyclopropane derivatives. The hydroxymethyl groups can then be introduced through subsequent reactions involving formaldehyde and appropriate reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions followed by functional group modifications. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate exerts its effects depends on the specific reactions it undergoesThese features facilitate various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
1,1-Bis(hydroxymethyl)cyclopropane: Similar structure but lacks the ethyl ester group.
Cyclopropanedimethanol: Contains two hydroxymethyl groups but no ester functionality.
Properties
Molecular Formula |
C8H14O4 |
---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl 2,2-bis(hydroxymethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H14O4/c1-2-12-7(11)6-3-8(6,4-9)5-10/h6,9-10H,2-5H2,1H3 |
InChI Key |
LHFKMMCCXQYDMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(CO)CO |
Origin of Product |
United States |
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